N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine group with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-purine-9-yl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-purine-9-yl)acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both indole and pyrazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these moieties in a single molecule provides a unique scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H17ClN4O2S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H17ClN4O2S/c1-10-15(9-18-20(10)2)23(21,22)19-6-5-11-8-17-14-4-3-12(16)7-13(11)14/h3-4,7-9,17,19H,5-6H2,1-2H3 |
InChI Key |
CEUSHXYZKFGZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.